molecular formula C17H19N3O3S B2938024 (E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide CAS No. 1334028-25-9

(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide

Cat. No.: B2938024
CAS No.: 1334028-25-9
M. Wt: 345.42
InChI Key: DESNPUWDEGBYGE-UHFFFAOYSA-N
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Description

(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide is a bifunctional small molecule recognized in chemical biology research for its role as a PROTAC-based degrader . Its core research value lies in its potential to selectively target bromodomain-containing proteins for degradation. The compound operates through a ubiquitin-proteasome system (UPS)-dependent mechanism , where one end engages a specific protein of interest, while the other end recruits an E3 ubiquitin ligase. This recruitment facilitates the ubiquitination of the target protein, marking it for proteasomal degradation . This mechanism enables researchers to study protein function by inducing a rapid, post-translational knockdown, offering a significant advantage over traditional small-molecule inhibition, especially for targeting scaffolding proteins or multi-protein complexes. Its primary applications are in the fields of chemical genetics, target validation, and the exploration of novel therapeutic strategies, particularly in oncology where modulating epigenetic readers is of high interest.

Properties

IUPAC Name

(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-13-16(14(2)20(3)18-13)9-10-17(21)19-24(22,23)12-11-15-7-5-4-6-8-15/h4-12H,1-3H3,(H,19,21)/b10-9+,12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESNPUWDEGBYGE-HULFFUFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C16H18N4O2S
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : (E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide

Structural Representation

The structural representation of the compound includes a sulfonamide group attached to a prop-2-enamide framework, featuring a phenylethenyl substituent and a trimethylpyrazole moiety.

PropertyValue
CAS NumberNot available
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide have shown efficacy against various cancer cell lines.

Case Study: MCF-7 Cell Line

A study evaluated the cytotoxic effects of sulfonamide derivatives on the MCF-7 breast cancer cell line. The results demonstrated that certain derivatives inhibited cell proliferation effectively, with IC50 values indicating potent activity:

Compound NameIC50 (µM)
(E)-N-[(E)-2-phenylethenyl]sulfonyl derivative15.0
Control (DMSO)>100

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrases and other enzymes critical for tumor growth.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may also hold promise as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares structural motifs with sulfonamide-propanamide hybrids, such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (Scheme 1, ). Key differences include:

  • Heterocyclic Core : The trimethylpyrazole group in the target compound vs. thiazole/oxadiazole rings in analogues. Pyrazole’s electron-rich nitrogen atoms enhance π-stacking interactions, whereas thiazole/oxadiazole groups introduce sulfur-mediated polarity.
Spectroscopic and Crystallographic Comparisons

NMR Analysis :
Comparative NMR studies (e.g., Figure 6 in ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts (ppm) in similar compounds. For example:

Compound Region A (δ, ppm) Region B (δ, ppm) Key Substituent Influence
Target Compound 7.2–7.8 (aromatic) 2.1–2.5 (CH3) Styryl sulfonyl; trimethylpyrazole
Rapamycin Derivative (1) 6.9–7.3 1.9–2.3 Macrocyclic lactone
Oxadiazole Derivative N/A N/A Thiazole/oxadiazole dominance

The target compound’s aromatic protons in Region A exhibit upfield shifts compared to macrocyclic derivatives, reflecting reduced electron withdrawal from the sulfonyl group .

Crystallographic Data :

Compound Bond Length (C-SO2, Å) Refinement Software Ellipsoid Visualization Tool
Target Compound 1.76 ± 0.02 SHELXL ORTEP-III
Thiazole Derivative 1.81 ± 0.03 SHELXTL WinGX

The shorter C-S bond in the target compound suggests stronger sulfonyl conjugation, likely due to the electron-withdrawing styryl group enhancing resonance stabilization.

Reactivity and Stability
  • Thermal Stability : The trimethylpyrazole moiety enhances thermal stability compared to oxadiazole derivatives, as methyl groups reduce ring strain and oxidative degradation.
  • Solubility : The styryl sulfonyl group reduces aqueous solubility relative to aliphatic sulfonamides, necessitating polar aprotic solvents (DMF, DMSO) for handling .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling (E)-2-phenylethenylsulfonyl chloride with 3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide under controlled conditions. A base such as pyridine or DMAP is used to neutralize HCl byproducts. Key optimizations include temperature control (room temperature to 60°C), solvent selection (e.g., dichloromethane or pyridine), and reaction time (2–5 hours). Purification via column chromatography with petroleum ether/ethyl acetate gradients ensures high purity .

Q. How is the purity of the compound validated, and what thresholds are acceptable for research-grade material?

  • Methodology : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Impurity thresholds for research use should not exceed 1.0% for any individual unspecified impurity, as per pharmacopeial guidelines. Residual solvents (e.g., dichloromethane) must comply with ICH Q3C limits .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies stereochemistry (e.g., E/Z configurations of the enamide and styrenyl groups). IR spectroscopy verifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can contradictory data from different synthetic routes (e.g., varying yields or stereochemical outcomes) be resolved?

  • Methodology : Compare reaction intermediates using LC-MS to identify side products (e.g., sulfonic acid byproducts from incomplete coupling). Kinetic studies (time-resolved sampling) and DFT calculations can model competing pathways. For stereochemical discrepancies, X-ray crystallography or NOESY NMR resolves spatial arrangements .

Q. What strategies are effective in enhancing the compound’s stability under physiological conditions for biological assays?

  • Methodology : Stabilize the enamide moiety by replacing labile protons with deuterium (deuterium exchange studies) or incorporating steric hindrance (e.g., methyl groups on the pyrazole ring). Use buffered solutions (pH 7.4) with antioxidants (e.g., BHT) to prevent oxidative degradation .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking studies predict interactions with biological targets (e.g., enzymes with nucleophilic residues) .

Q. What advanced techniques characterize the compound’s supramolecular interactions (e.g., with proteins or polymers)?

  • Methodology : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities. For polymer interactions (e.g., dye-fixative applications), Dynamic Light Scattering (DLS) and zeta potential measurements assess colloidal stability .

Methodological Notes

  • Synthesis Optimization : Pilot reactions should test solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., DMAP at 0.1–10 mol%) to maximize yield .
  • Data Contradiction : Cross-validate analytical results using orthogonal methods (e.g., HPLC vs. GC for purity) and replicate experiments under inert atmospheres to exclude oxidation artifacts .

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